4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride
Description
4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride is a chemical compound with the molecular formula C14H18ClN3O3S2 and a molecular weight of 375.89402 g/mol . This compound is known for its unique chemical structure, which includes an ethylsulfonyl group and a methylsulfanylpyrimidinyl group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
4-ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2.ClH/c1-4-22(19,20)10-5-6-12(18)11(8-10)16-13-7-9(2)15-14(17-13)21-3;/h5-8,18H,4H2,1-3H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYWRCTKCVWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC2=NC(=NC(=C2)C)SC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride involves multiple steps. The starting materials typically include 4-aminophenol and 6-methyl-2-methylsulfanylpyrimidine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol
- 4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrobromide
Uniqueness
4-Ethylsulfonyl-2-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenol;hydrochloride stands out due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in pharmaceutical applications where these properties are crucial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
